

Application Note: Boc-D-Lys(iPr,Z)-OH for Peptide Modification & Labeling

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Compound of Interest

Compound Name: *Boc-D-lysine(ip/cbz)*

CAS No.: 135101-22-3

Cat. No.: B159017

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-Boc-

-isopropyl-

-benzyloxycarbonyl-D-lysine CAS: 135101-22-3 (Generic for Boc-D-Lys(iPr,Z)) Classification: Non-Canonical Amino Acid (ncAA) / Peptidomimetic Building Block[1]

Part 1: Technical Introduction & Mechanism

The Chemical Entity

Boc-D-Lys(iPr,Z)-OH is a highly specialized building block designed for Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[1] Its structure features three critical components that drive its utility in drug discovery and molecular labeling:

- **D-Configuration (D-Lys):** Unlike natural L-amino acids, the D-enantiomer induces specific conformational constraints (e.g., -turns) and provides exceptional resistance to proteolytic degradation by endogenous enzymes.[1]
- **-Isopropyl Group (iPr):** The lysine side-chain amine is alkylated with an isopropyl group.[1] This modification mimics the steric and electronic properties of -dimethyl-lysine and arginine, but with altered basicity and hydrogen-bonding potential.[1] It

is a critical modification for reducing histamine-releasing side effects in cationic peptides (e.g., LHRH antagonists).

- -Benzyloxycarbonyl (Z/Cbz): The secondary amine (created by the isopropyl group) is protected by a Z group.[2] This group is stable to the repetitive TFA treatments used to remove the

-Boc group but is cleaved by Hydrogen Fluoride (HF) or TFMSA at the end of synthesis.[1]

Mechanism of Action in Labeling & Design

This compound is not a "label" in the fluorescent sense, but a structural label or pharmacophore modifier.[1] It is used to "label" a peptide sequence with a stable, secondary amine that mimics methylated lysine.

- Epigenetic "Labeling": It serves as a stable mimic for

-dimethyl-lysine, allowing researchers to probe "reader" proteins (e.g., Chromodomains) without the instability of enzymatic demethylation.[1]
- Therapeutic Optimization: In drug design (e.g., Spantide II, Antide), replacing L-Lys or L-Arg with D-Lys(iPr) dramatically increases metabolic stability and reduces off-target toxicity (mast cell degranulation).[1]

Part 2: Applications in Drug Development

Peptidomimetic Engineering

Researchers utilize Boc-D-Lys(iPr,Z)-OH to synthesize protease-resistant peptide analogues. [1] The bulky isopropyl group on the side chain prevents trypsin-like enzymes from recognizing the lysine, extending the plasma half-life of peptide drugs.[1]

Site-Specific Secondary Amine Generation

Upon final cleavage (HF treatment), the Z-group is removed, revealing a secondary amine ().[1]

- Application: This secondary amine is nucleophilic but sterically hindered.[1] It can be selectively reacted with activated esters (e.g., NHS-Fluorescein) if the N-terminus is capped

(e.g., acetylated), allowing for site-specific post-synthetic labeling at the lysine side chain.[1]

Comparative Properties Table

| Feature | Standard Boc-Lys(Z)-OH | Boc-D-Lys(iPr,Z)-OH | Impact on Application |
|-----------------|------------------------|---------------------------------|--|
| Stereochemistry | L-Enantiomer | D-Enantiomer | Induces turns; resists proteolysis.[1] |
| Side Chain | Primary Amine () | Secondary Amine () | Mimics Dimethyl-Lys; alters pKa.[1] |
| Protection | Z (Cbz) | Z (Cbz) | Removed by HF; stable to TFA. |
| Key Use | General Synthesis | Drug Optimization / Epigenetics | Reduces toxicity; probe design.[1] |

Part 3: Experimental Protocols

Protocol 1: Incorporation via Boc-SPPS[1]

- Objective: To couple Boc-D-Lys(iPr,Z)-OH into a growing peptide chain on MBHA or PAM resin.
- Scale: 0.1 mmol

Reagents:

- Boc-D-Lys(iPr,Z)-OH (3 eq.)[1]
- HBTU (2.9 eq.) or DIC/HOBt
- DIEA (Diisopropylethylamine) (6 eq.)
- DMF (Dimethylformamide) - Anhydrous[1]

Step-by-Step:

- Resin Preparation: Swell the Boc-aminoacyl-resin in DCM for 20 min.
- Deprotection (Boc Removal):
 - Treat resin with 50% TFA in DCM (2 min flow wash).
 - Incubate with 50% TFA in DCM for 20 min.
 - Wash: DCM (3x), MeOH (1x), DCM (3x).
- Neutralization:
 - Treat with 10% DIEA in DMF (2 x 1 min).
 - Wash with DMF (3x).
- Coupling:
 - Dissolve Boc-D-Lys(iPr,Z)-OH and HBTU in minimal DMF.[1]
 - Add DIEA to the amino acid solution (Solution turns yellow).
 - Add activated solution to the resin immediately.
 - Agitate for 60–90 minutes at room temperature. (Note: The bulky isopropyl group may require longer coupling times than standard Lys).
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Pass: Beads are colorless (coupling complete).
 - Fail: Beads are blue (incomplete). If blue, re-couple using HATU.

Protocol 2: Cleavage & Z-Group Removal (High HF Method)

- Objective: To cleave the peptide from the resin and remove the side-chain Z protection simultaneously.[1]

- Safety: HF is extremely hazardous.[1] Use a specialized Teflon vacuum line.

Reagents:

- Anhydrous Hydrogen Fluoride (HF)
- p-Cresol (Scavenger)[1]
- p-Thiocresol (if Cys/Met present)[1]

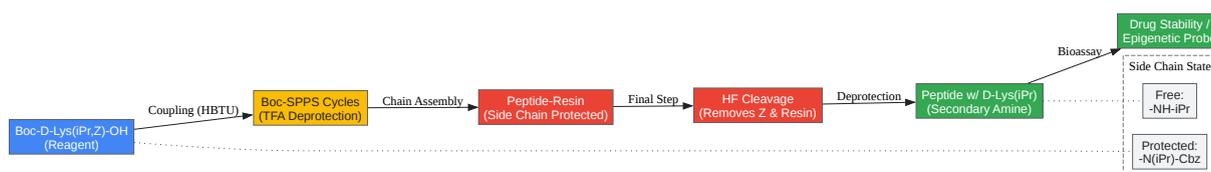
Step-by-Step:

- Drying: Dry the peptide-resin over
overnight under high vacuum.
- Reactor Loading: Place resin in the Teflon reaction vessel. Add p-Cresol (1 mL per gram resin).[1]
- HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill anhydrous HF (10 mL per gram resin) into the vessel.
- Reaction:
 - Warm to 0°C (Ice bath).
 - Stir for 60 minutes. (The Z group is robust; 60 min is required for quantitative removal).
- Evaporation: Evaporate HF under a stream of
or vacuum (maintain 0°C to minimize side reactions).
- Work-up:
 - Wash residue with cold Diethyl Ether (3x) to remove scavengers.
 - Extract peptide with 10% Acetic Acid or 50% Acetonitrile/Water.[1]
 - Lyophilize the extract to obtain the crude peptide containing D-Lys(iPr).[1]

Part 4: Visualization & Logic

Figure 1: Synthesis & Application Workflow

The following diagram illustrates the integration of Boc-D-Lys(iPr,Z) into a peptide drug workflow, highlighting the orthogonal protection strategy.



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Caption: Workflow for incorporating Boc-D-Lys(iPr,Z) into peptides. The Z-group protects the secondary isopropyl-amine during synthesis and is removed by HF to yield the bioactive residue.[1]

Part 5: References

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